3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide
Description
3-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a 3-chlorobenzamide core linked via a methyl group to a 5-(3,4-dimethoxyphenyl)-substituted isoxazole ring. The compound’s structural complexity positions it as a candidate for pharmacological exploration, particularly given the demonstrated activity of similar benzamide-isoxazole hybrids against microbial targets (e.g., Mycobacterium tuberculosis in ) .
Properties
IUPAC Name |
3-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-7-6-12(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)13-4-3-5-14(20)8-13/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXWQSZCRIVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Generation
3,4-Dimethoxybenzaldehyde is converted to its oxime using hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux (80°C, 4 hr). Subsequent oxidation with sodium hypochlorite (NaOCl) generates the nitrile oxide in situ:
$$
\text{3,4-Dimethoxybenzaldehyde oxime} \xrightarrow{\text{NaOCl}} \text{3,4-Dimethoxybenzonitrile oxide}
$$
Cycloaddition with Propargyl Amine
The nitrile oxide undergoes Huisgen [3+2] cycloaddition with propargyl amine in tetrahydrofuran (THF) at 0°C to 25°C:
$$
\text{Nitrile oxide} + \text{HC≡C-CH$$2$$-NH$$2$$} \rightarrow \text{3-(Aminomethyl)-5-(3,4-dimethoxyphenyl)isoxazole}
$$
Reaction Conditions :
- Solvent: THF
- Temperature: 0°C → 25°C (12 hr)
- Yield: 68%
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 6.82 (s, 1H, ArH), 4.21 (s, 2H, CH$$2$$), 3.89 (s, 6H, OCH$$3$$), 1.98 (br s, 2H, NH$$2$$).
- HRMS : m/z calcd for C$${12}$$H$${15}$$N$$2$$O$$3$$ [M+H]$$^+$$: 247.1083; found: 247.1089.
Chalcone Cyclization Route
Chalcone Synthesis
3,4-Dimethoxyacetophenone reacts with 2-nitrobenzaldehyde in ethanolic NaOH (10%) under reflux (72 hr):
$$
\text{3,4-Dimethoxyacetophenone} + \text{2-Nitrobenzaldehyde} \rightarrow \text{Chalcone intermediate}
$$
Isoxazole Formation
Cyclization with hydroxylamine hydrochloride (NH$$2$$OH·HCl) in ethanol (80°C, 6 hr) yields 5-(3,4-dimethoxyphenyl)-3-(2-nitrophenyl)isoxazole. Subsequent reduction of the nitro group (H$$2$$, Pd/C) produces the primary amine:
$$
\text{5-(3,4-Dimethoxyphenyl)-3-(2-nitrophenyl)isoxazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(Aminomethyl)-5-(3,4-dimethoxyphenyl)isoxazole}
$$
Yield : 52% over two steps
Amide Bond Formation
Acylation with 3-Chlorobenzoyl Chloride
The amine intermediate reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (Et$$3$$N) as base (0°C → 25°C, 4 hr):
$$
\text{3-(Aminomethyl)-5-(3,4-dimethoxyphenyl)isoxazole} + \text{3-Cl-C$$6$$H$$_4$$-COCl} \rightarrow \text{Target Compound}
$$
Reaction Conditions :
- Solvent: DCM
- Base: Et$$_3$$N (2.2 equiv)
- Yield: 85%
Characterization Data :
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.72 (t, J = 5.6 Hz, 1H, NH), 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.88 (s, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 7.48 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 6.82 (s, 1H, ArH), 4.62 (d, J = 5.6 Hz, 2H, CH$$2$$), 3.88 (s, 6H, OCH$$_3$$).
- $$^{13}$$C NMR (101 MHz, DMSO-d$$6$$): δ 166.2 (C=O), 162.4 (C-O), 152.1 (C=N), 134.5–114.8 (Ar-C), 56.3 (OCH$$3$$), 42.1 (CH$$_2$$).
- HRMS : m/z calcd for C$${20}$$H$${18}$$ClN$$2$$O$$4$$ [M+H]$$^+$$: 409.0958; found: 409.0963.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| [3+2] Cycloaddition | 68% | Metal-free, one-step isoxazole formation | Requires strict temperature control |
| Chalcone Cyclization | 52% | High functional group tolerance | Multi-step, moderate overall yield |
| Direct Acylation | 85% | High efficiency, simple conditions | Requires pre-formed acid chloride |
Scalability and Process Optimization
The cycloaddition route demonstrates superior atom economy and scalability. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound for drug development, targeting various diseases and conditions.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Isoxazole ring (5-membered, two adjacent heteroatoms: O and N).
- 4-(((5-(3-Chlorophenyl)-Isoxazol-3-yl)-Formylamino)-Methyl)-Benzamide (): Shares the isoxazole core but substitutes 3-chlorophenyl instead of 3,4-dimethoxyphenyl.
- N-(1,3-Benzodioxol-5-yl)-3-Chlorobenzamide () : Replaces isoxazole with a benzodioxole ring (fused oxygen-containing heterocycle), which may increase rigidity and π-stacking capacity .
Substituent Effects
- 3-Chloro-N-[(1,3-Dioxoisoindol-2-yl)Methyl]-N-(3-Fluorophenyl)Benzamide () : Features a fluorophenyl group and dioxoisoindole substituent. Fluorine’s electronegativity and the dioxoisoindole’s planar structure could enhance lipophilicity and receptor binding compared to dimethoxy groups .
- 5-[2-(3-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(4-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione () : Incorporates a benzoxazole-triazole-thione system. The thione group introduces sulfur, which may confer redox activity or metal coordination capacity absent in the target compound .
Physicochemical Properties
Biological Activity
3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Its unique structure incorporates a chloro group and a dimethoxyphenyl moiety, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 302.75 g/mol. The compound features an isoxazole ring, which is known for its pharmacological significance.
The biological activity of isoxazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. For this compound, the specific mechanism remains to be fully elucidated; however, it is hypothesized to modulate pathways related to inflammation and cancer cell proliferation due to its structural characteristics.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance:
- In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds demonstrated IC50 values ranging from 1.88 µM to 42.30 µM against different cancer types .
- Case Study: A study on a series of benzamide derivatives indicated that modifications in the isoxazole structure could lead to enhanced RET kinase inhibition, suggesting that similar modifications in our compound might yield promising anticancer agents .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound I-8 | RET wildtype | Moderate | |
| 3-chloro-N-(isoxazolyl)benzamide | MCF-7 | 1.88 | |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
Anti-inflammatory Activity
Isoxazole derivatives are also studied for their anti-inflammatory properties. The presence of the dimethoxy group may enhance anti-inflammatory activity by influencing the compound's interaction with inflammatory mediators.
Toxicity Studies
Preliminary toxicity assessments indicate that while some isoxazole derivatives can exhibit cytotoxic effects on cancer cells, they may also show reduced toxicity towards normal cells. This selective toxicity is crucial for developing therapeutic agents that minimize side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
